Cas no 2228207-32-5 (3-(4-amino-2-methylbutan-2-yl)-4-bromophenol)
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol Chemical and Physical Properties
Names and Identifiers
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- 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol
- EN300-1909393
- 2228207-32-5
-
- Inchi: 1S/C11H16BrNO/c1-11(2,5-6-13)9-7-8(14)3-4-10(9)12/h3-4,7,14H,5-6,13H2,1-2H3
- InChI Key: HKMRLNUAHKJOCO-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C(C)(C)CCN)O
Computed Properties
- Exact Mass: 257.04153g/mol
- Monoisotopic Mass: 257.04153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.2Ų
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909393-0.05g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 0.05g |
$1104.0 | 2023-09-18 | ||
| Enamine | EN300-1909393-0.1g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 0.1g |
$1157.0 | 2023-09-18 | ||
| Enamine | EN300-1909393-0.25g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 0.25g |
$1209.0 | 2023-09-18 | ||
| Enamine | EN300-1909393-0.5g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 0.5g |
$1262.0 | 2023-09-18 | ||
| Enamine | EN300-1909393-1.0g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 1g |
$1315.0 | 2023-06-01 | ||
| Enamine | EN300-1909393-2.5g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 2.5g |
$2576.0 | 2023-09-18 | ||
| Enamine | EN300-1909393-5.0g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 5g |
$3812.0 | 2023-06-01 | ||
| Enamine | EN300-1909393-10.0g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 10g |
$5652.0 | 2023-06-01 | ||
| Enamine | EN300-1909393-1g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 1g |
$1315.0 | 2023-09-18 | ||
| Enamine | EN300-1909393-5g |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol |
2228207-32-5 | 5g |
$3812.0 | 2023-09-18 |
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol
3-(4-amino-2-methylbutan-2-yl)-4-bromophenol: A Comprehensive Overview
The compound with CAS No 2228207-32-5, commonly referred to as 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenol group, a bromine atom, and an amino-substituted alkyl chain. The phenol group plays a crucial role in its reactivity and functionality, while the bromine atom introduces electrophilic properties that are essential for certain chemical reactions.
Recent studies have highlighted the potential of 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol in drug discovery and development. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's amino group is known to facilitate hydrogen bonding, which is a key factor in enhancing the bioavailability of drugs. Furthermore, the alkyl chain provides structural stability, making it an ideal candidate for designing molecules with improved pharmacokinetic profiles.
In terms of synthesis, 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One of the most efficient approaches involves the reaction of 4-bromophenol with an appropriate amino alkyl bromide in the presence of a base. This method ensures high yields and excellent purity, making it suitable for large-scale production. The use of modern catalytic systems has further optimized the synthesis process, reducing reaction times and minimizing by-products.
The compound's applications extend beyond pharmaceuticals. It has been utilized in materials science as a building block for constructing advanced polymers and hybrid materials. For instance, researchers have employed 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol to synthesize stimuli-responsive materials that exhibit reversible changes in their physical properties under external stimuli such as temperature or pH. These materials hold promise for applications in sensors, drug delivery systems, and smart textiles.
From an environmental perspective, 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol has been studied for its biodegradation potential and ecological impact. Recent investigations have demonstrated that the compound undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments. This finding is particularly important for industries involved in chemical manufacturing, as it highlights the need for sustainable practices to minimize environmental risks.
In conclusion, 3-(4-amino-2-methylbutan-2-yl)-4-bromophenol (CAS No 2228207-32-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry and pharmacology. As research continues to uncover new possibilities for this compound, its role in shaping innovative solutions across various industries is expected to grow significantly.
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